molecular formula C17H19ClFN3O B3010971 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380067-94-5

2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No.: B3010971
CAS No.: 2380067-94-5
M. Wt: 335.81
InChI Key: BGIMQRNGXQBQLT-UHFFFAOYSA-N
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Description

2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperidine moiety, which is further substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with the appropriate pyrimidine precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenyl derivatives: These compounds share the chlorofluorophenyl group and may have similar chemical properties.

    Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar biological activities.

    Pyrimidine derivatives: These compounds feature the pyrimidine ring and are often used in medicinal chemistry.

Uniqueness

2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-12-9-20-17(21-10-12)23-13-5-7-22(8-6-13)11-14-15(18)3-2-4-16(14)19/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIMQRNGXQBQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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